4-(2-bromo-4-fluorophenyl)-9-methoxy-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(2-bromo-4-fluorophenyl)-9-methoxy-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a useful research compound. Its molecular formula is C17H15BrFNO3 and its molecular weight is 380.213. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Methodologies and Chemical Properties
A practical method of synthesizing orally active antagonists involves compounds with structural similarities, highlighting innovative synthetic strategies that could be applicable to the target compound. For instance, the synthesis of CCR5 antagonists involves complex intramolecular reactions and the Suzuki−Miyaura reaction, offering insights into potential synthetic pathways that might be relevant (Ikemoto et al., 2005).
Biological Activities
The search for novel antimicrobial agents has led to the design and synthesis of compounds with fluorophenyl groups, similar to the target compound, demonstrating significant antimicrobial activity. This suggests potential biological applications of related compounds in combating microbial resistance (Dofe et al., 2016).
Antioxidant Properties
Compounds derived from marine sources, such as bromophenols with structural similarities to the target compound, have shown potent antioxidant activities. These findings support the exploration of similar compounds for their potential as natural antioxidants, which could have implications for food preservation and health (Li et al., 2011).
Crystal Structure and Molecular Docking
The crystal structure analysis of related compounds provides a foundation for understanding the physicochemical properties and potential interactions with biological targets. For example, studies on the crystal structure and activity evaluation of benzoxepin derivatives as protein-tyrosine kinase inhibitors offer valuable insights into the drug design process, potentially relevant to compounds with similar structural features (Li et al., 2017).
Properties
IUPAC Name |
4-(2-bromo-4-fluorophenyl)-9-methoxy-2-methyl-5H-1,4-benzoxazepin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrFNO3/c1-10-17(21)20(14-7-6-12(19)8-13(14)18)9-11-4-3-5-15(22-2)16(11)23-10/h3-8,10H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWVWVGQLWFBDBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(CC2=C(O1)C(=CC=C2)OC)C3=C(C=C(C=C3)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.